molecular formula C13H10ClN3OS B12732774 4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- CAS No. 96733-48-1

4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl-

Cat. No.: B12732774
CAS No.: 96733-48-1
M. Wt: 291.76 g/mol
InChI Key: HFUXJFKGOUQNNJ-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thiazolidinone family, which is known for its wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- typically involves the cyclocondensation of various substituted hydrazones with mercaptoacetic acid. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions . The intermediate hydrazones are often prepared by the condensation of substituted benzohydrazides with aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolidinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- involves its interaction with various molecular targets. It can inhibit enzymes such as thymidylate synthase and protein tyrosine kinases, leading to the disruption of cellular processes. The compound also interferes with DNA synthesis and repair, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinone, 2-(2-chlorophenyl)-3-imidazolyl-
  • 4-Thiazolidinone, 2-(2-chlorophenyl)-3-thiazolyl-
  • 4-Thiazolidinone, 2-(2-chlorophenyl)-3-quinolinyl-

Uniqueness

4-Thiazolidinone, 2-(2-chlorophenyl)-3-pyrazinyl- stands out due to its unique combination of a thiazolidinone core with a pyrazinyl group, which enhances its biological activity and specificity. This structural uniqueness contributes to its broad spectrum of pharmacological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

96733-48-1

Molecular Formula

C13H10ClN3OS

Molecular Weight

291.76 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-pyrazin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10ClN3OS/c14-10-4-2-1-3-9(10)13-17(12(18)8-19-13)11-7-15-5-6-16-11/h1-7,13H,8H2

InChI Key

HFUXJFKGOUQNNJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=NC=CN=C3

Origin of Product

United States

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